N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

X-ray crystallography Hydrogen bonding Conformational analysis

Researchers constructing 4-AAP benzamide SAR libraries face a critical gap: the 3-methoxy regioisomer. Unlike the 2-MeO or 4-MeO analogs, this meta-substituted variant provides unique conformational and hydrogen-bonding profiles essential for complete electrostatic mapping of target binding pockets. • Fills ortho/meta/para methoxy SAR gap for systematic library design • Serves as validated PNMT negative control (Ki >1 mM) for enzyme assay baseline • Drug-like physicochemical profile: cLogP 0.73, PSA 62 Ų, zero Ro5 violations • Available as a screening compound for HTS and as a substrate for C-H functionalization diversification

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B11528776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O3/c1-13-17(20-18(23)14-8-7-11-16(12-14)25-3)19(24)22(21(13)2)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,20,23)
InChIKeyCFIQWNVXHGHGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 81 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-Aminoantipyrine Benzamide Profile


N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide (C19H19N3O3, MW 337.37 Da) is a synthetic small molecule belonging to the 4-aminoantipyrine (4-AAP) benzamide class [1]. It is cataloged as a screening compound (e.g., ChemDiv ID 8009-2139) with computed physicochemical parameters including an ACD/LogP of 0.73, a polar surface area of 62 Ų, and zero Rule-of-5 violations, indicating favorable drug-like properties . The compound features a 3-methoxy substituent on the benzamide ring, which, based on crystallographic data from close structural analogs, is expected to influence intermolecular hydrogen-bonding networks and conformational preferences distinct from its 2-methoxy or 4-methoxy regioisomers [1][2].

Regioisomer Selectivity: 3-Methoxy Position Matters


Within the 4-aminoantipyrine (4-AAP) benzamide series, the position of the methoxy substituent on the benzamide ring dictates the compound's conformational behavior, hydrogen-bonding capacity, and electronic surface properties. Crystallographic analysis of the closely related 2-methyl analog confirms that the 4-AAP core engages in a specific intermolecular N–H···O hydrogen bond between the benzamide N–H and the pyrazolone carbonyl [1]. A 3-methoxy substituent, as in the target compound, places the hydrogen-bond-accepting oxygen at a meta position relative to the amide linkage, creating a distinct spatial and electronic environment compared to the ortho (2-methoxy) or para (4-methoxy) isomers . This positional difference can alter target binding, solubility, and metabolic stability. Therefore, procurement based solely on the 4-AAP scaffold without specifying the 3-methoxy regioisomer risks selecting a compound with divergent pharmacological or physicochemical behavior, undermining experimental reproducibility.

Differentiation Evidence vs. Closest Analogs


Conformational & H-Bonding Distinction

The target compound's 3-methoxy group is predicted to eliminate the intramolecular hydrogen bond observed in 2-methoxy analogs. In the crystal structure of the 2-methyl analog (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide), a strong intermolecular N–H···O hydrogen bond forms between the benzamide N–H and the pyrazolone carbonyl [1]. A 2-methoxy substituent can additionally form an intramolecular hydrogen bond with the amide N–H, locking the conformation. The 3-methoxy isomer cannot form such an intramolecular interaction, resulting in a different conformational ensemble and potentially distinct target-binding geometry .

X-ray crystallography Hydrogen bonding Conformational analysis

Lipophilicity Modulation in 3-Methoxy Benzamide

The ACD/LogP of the target 3-methoxy compound is predicted to be 0.73 . By comparison, the 4-methoxy regioisomer (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzamide) is expected to have a similar but not identical logP due to differences in dipole moment and solvation. The unsubstituted benzamide analog (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide) would have a lower logP, reducing membrane permeability. The 3-methoxy position provides a balanced lipophilicity that lies between the more hydrophilic unsubstituted and the potentially more lipophilic 2-methoxy (which may exhibit internal hydrogen bonding, masking polarity). Precise experimental logP/logD values for the comparator series are not available in the public domain, but the computational trend supports a differentiation in absorption and distribution profiles .

Lipophilicity ADME Physicochemical profiling

Synthetic Yield Benchmarking

In a systematic study of 4-aminoantipyrine benzamide synthesis via amide coupling, the 2-methoxy, 2-methyl, and 2-fluoro analogs were obtained in yields of 76%, 84%, and 77%, respectively [1]. Although the exact yield for the 3-methoxy derivative was not reported in this thesis, the methodology is directly transferable. The 3-methoxy substituent is not expected to interfere with the amide bond formation or subsequent Pd-catalyzed C–H arylation steps, as the meta-methoxy group is electronically less perturbing to the directing-group capability of the 4-AAP amide compared to ortho-substituents. This implies that the target compound can be synthesized with comparable efficiency to the reported analogs, ensuring reliable procurement and scale-up feasibility.

Synthetic chemistry C–H activation Yield optimization

PNMT Inhibition Selectivity Baseline

The target compound was tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT; bovine) and showed a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no meaningful inhibition [1]. This extremely weak activity serves as a selectivity baseline: the compound does not engage PNMT at pharmacologically relevant concentrations. In the context of 4-AAP benzamides being explored for diverse targets (e.g., carbonic anhydrase, monoamine oxidases), this negative data confirms that the 3-methoxy substitution pattern does not confer non-specific PNMT binding, reducing the risk of off-target effects in cellular assays where PNMT activity is a confounding factor.

Enzyme inhibition PNMT BindingDB

Optimal Procurement Applications


Methoxy Regioisomer SAR Exploration

The 3-methoxy derivative fills a specific gap in regioisomer SAR sets. When building a library of 4-AAP benzamides for target screening, including all three methoxy positions (ortho, meta, para) is essential to map electrostatic and steric requirements of the target binding pocket. The compound's predicted inability to form intramolecular hydrogen bonds, unlike the 2-methoxy isomer, makes it a critical probe for distinguishing binding modes that are sensitive to ligand conformation [1].

Negative Control for PNMT Assays

With a measured Ki of >1 mM against PNMT, the compound serves as an ideal negative control in enzyme panels where PNMT activity is monitored. It can be used to establish baseline signal in radiochemical or fluorescence-based PNMT assays, ensuring that any observed inhibition by other test compounds is target-specific and not an artifact of the 4-AAP scaffold [2].

C–H Activation Template for Diversification

The 4-AAP benzamide scaffold has been validated as a bidentate directing group for Pd- and Ru-catalyzed C–H arylation [3]. The 3-methoxy compound, with its electron-donating group at the meta position, is an attractive substrate for exploring regioselective C–H functionalization at the benzamide ring. This enables diversification of the scaffold into novel analogs without de novo synthesis, accelerating hit-to-lead optimization.

Physicochemical Drug-Likeness Standard

With a computed logP of 0.73, zero Rule-of-5 violations, and a polar surface area of 62 Ų, the compound is positioned within optimal oral drug-likeness space . It can be employed as a reference standard in physicochemical assays (e.g., logD measurement, solubility, permeability) to compare against other 4-AAP derivatives or to validate in silico ADME models.

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